

Spectroscopic Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 2-(4-aminocyclohexyl)acetate
Cat. No.:	B1273524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(4-aminocyclohexyl)acetate**, a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands.^[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 2-(4-aminocyclohexyl)acetate**
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight: 185.26 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyl 2-(4-aminocyclohexyl)acetate**, providing insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

A patent for the preparation of **Ethyl 2-(4-aminocyclohexyl)acetate** provides the following ¹H NMR data, acquired in CDCl₃ at 400 MHz.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	Quartet (q), J = 7.2 Hz	2H	-O-CH ₂ -CH ₃
3.29	Doublet (d), J = 12 Hz	1H	CH-NH ₂
1.80-2.42	Multiplet (m)	8H	Cyclohexyl protons and -CH ₂ -COO-
1.15-1.28	Multiplet (m)	5H	Cyclohexyl protons and -NH ₂
1.25 (estimated)	Triplet (t)	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Data

While specific experimental data for the ¹³C NMR of **Ethyl 2-(4-aminocyclohexyl)acetate** is not readily available in the searched literature, predicted chemical shifts based on its structure are presented below. Actual experimental values may vary slightly.

Chemical Shift (δ) ppm (Predicted)	Assignment
~173	C=O (Ester)
~60	-O-CH ₂ -CH ₃
~50	CH-NH ₂
~40	-CH ₂ -COO-
~30-35	Cyclohexyl CH ₂
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **Ethyl 2-(4-aminocyclohexyl)acetate** are expected to be as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (primary amine)
2850-2960	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **Ethyl 2-(4-aminocyclohexyl)acetate**, electrospray ionization (ESI) is a common technique.

m/z	Interpretation
186	[M+H] ⁺ (protonated molecular ion) [1]
140	[M+H - C ₂ H ₅ OH] ⁺ (loss of ethanol)

Experimental Protocols

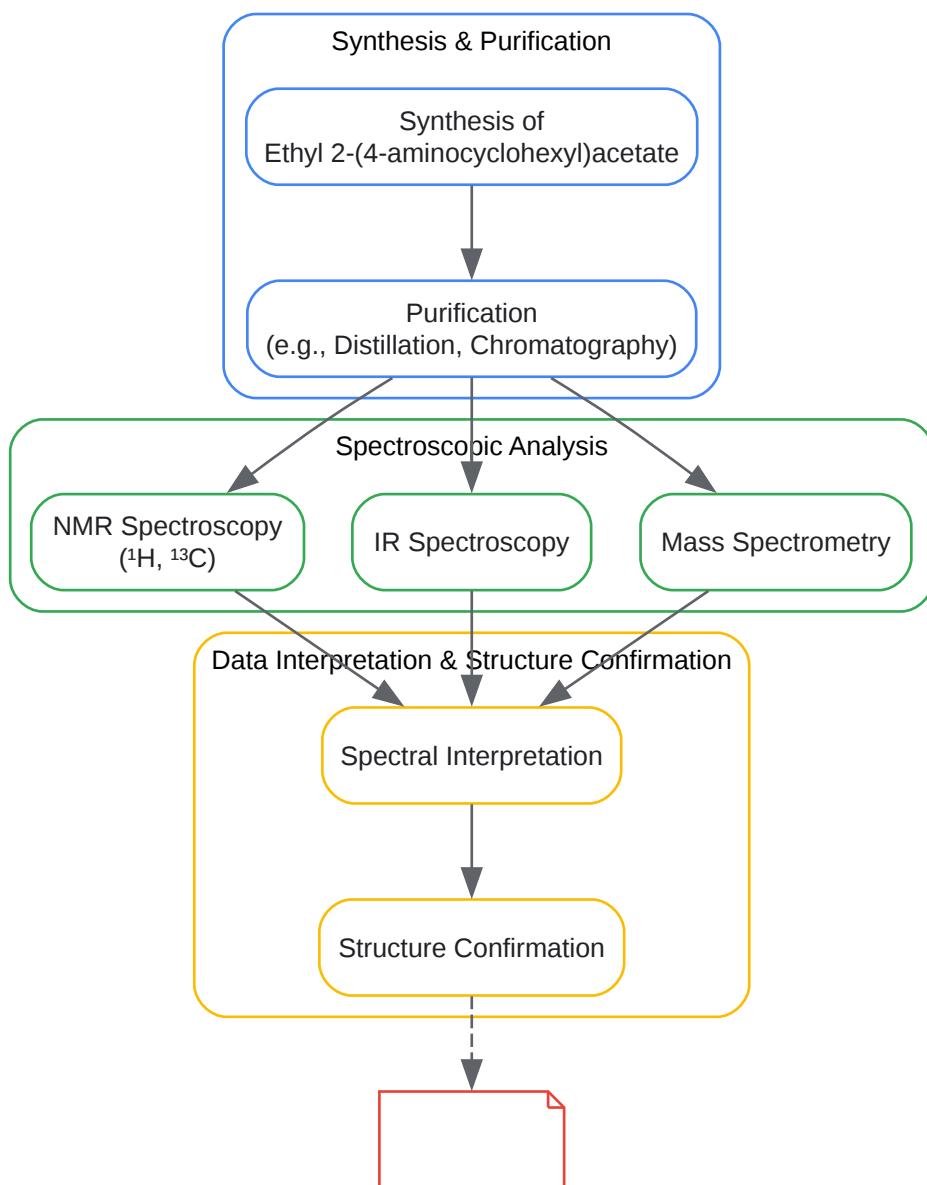
The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2-(4-aminocyclohexyl)acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) and place in a solution cell.


- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
- Acquisition (ESI-MS):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized for the specific instrument.
 - Mass Range: m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **Ethyl 2-(4-aminocyclohexyl)acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273524#ethyl-2-4-aminocyclohexyl-acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com